Benzoic acid, 4,4'-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis-
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Overview
Description
Benzoic acid, 4,4’-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis- is a complex organic compound that belongs to the family of triazine derivatives. This compound is characterized by the presence of a benzoic acid moiety linked to a triazine ring through ethoxy groups. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4,4’-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis- typically involves the reaction of 4-ethoxybenzoic acid with 2,4,6-trichloro-1,3,5-triazine under controlled conditions. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate in a solvent like dioxane or dichloromethane. The reaction mixture is refluxed at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4,4’-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the ethoxy groups can be replaced by other nucleophiles.
Oxidation and Reduction: The benzoic acid moiety can be oxidized to form benzoate derivatives, while reduction can lead to the formation of corresponding alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid and triazine derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions
Major Products
Substitution: Various substituted triazine derivatives.
Oxidation: Benzoate derivatives.
Reduction: Alcohol derivatives.
Hydrolysis: Benzoic acid and triazine derivatives
Scientific Research Applications
Benzoic acid, 4,4’-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers, resins, and coatings due to its stability and reactivity
Mechanism of Action
The mechanism of action of benzoic acid, 4,4’-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, leading to the inhibition of their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in inflammation and cell proliferation
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid Derivatives: Compounds like 4-ethoxybenzoic acid and 4-hydroxybenzoic acid share structural similarities.
Triazine Derivatives: Compounds such as 2,4,6-trichloro-1,3,5-triazine and 2,4,6-tris(4-methoxyphenyl)-1,3,5-triazine.
Uniqueness
Benzoic acid, 4,4’-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis- is unique due to its dual functionality, combining the properties of both benzoic acid and triazine derivatives. This dual functionality enhances its reactivity and broadens its range of applications .
Properties
CAS No. |
62500-66-7 |
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Molecular Formula |
C19H15N3O7 |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
4-[[4-(4-carboxyphenoxy)-6-ethoxy-1,3,5-triazin-2-yl]oxy]benzoic acid |
InChI |
InChI=1S/C19H15N3O7/c1-2-27-17-20-18(28-13-7-3-11(4-8-13)15(23)24)22-19(21-17)29-14-9-5-12(6-10-14)16(25)26/h3-10H,2H2,1H3,(H,23,24)(H,25,26) |
InChI Key |
WRZLNUAMMYFEMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)OC2=CC=C(C=C2)C(=O)O)OC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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